Bitterness Threshold: 7-Ketologanin Exhibits 5-Fold Higher Potency than Loganin
7-Ketologanin exhibits a bitterness threshold of 11.9 μg/mL in aqueous sensory-guided analysis, compared to 60.2 μg/mL for loganin and 33.5 μg/mL for sweroside [1]. This represents a 5.06-fold lower threshold (i.e., greater bitterness potency) relative to loganin and a 2.81-fold lower threshold relative to sweroside. In blue honeysuckle berries (varieties A1 and A2), 7-ketologanin was found at the highest concentration (34.70-37.11 mg/100 g) and contributed the highest taste activity value (TAV) of 29.16-31.18, confirming its dominant role in the bitterness profile of this fruit matrix [1].
| Evidence Dimension | Bitterness threshold (aqueous sensory analysis) |
|---|---|
| Target Compound Data | 11.9 μg/mL |
| Comparator Or Baseline | Loganin: 60.2 μg/mL; Sweroside: 33.5 μg/mL |
| Quantified Difference | 5.06-fold lower vs. loganin; 2.81-fold lower vs. sweroside |
| Conditions | Sensory-guided analysis in water; 16 blue honeysuckle varieties evaluated; HPLC-TOF-MS for quantification |
Why This Matters
This quantitative difference in bitterness threshold is critical for sensory studies, food chemistry applications, and botanical authentication where 7-ketologanin serves as a key bitterness marker distinct from co-occurring iridoids.
- [1] Xia T, Su S, Wang L, Tang Z, Huo J, Song H. Exploring bitter characteristics of blue honeysuckle (Lonicera caerulea L.) berries by sensory-guided analysis: Key bitter compounds and varietal differences. Food Chem. 2024;457:140150. View Source
